2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride
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Overview
Description
2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride is a synthetic compound that features an imidazole ring attached to a cyclobutyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a cyclobutyl-containing acetic acid precursor. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclobutyl group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)acetic acid hydrochloride: Similar structure but lacks the cyclobutyl group.
1-(1H-Imidazol-1-yl)cyclobutane: Contains the imidazole and cyclobutyl groups but lacks the acetic acid moiety.
Uniqueness
2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride is unique due to the presence of both the imidazole ring and the cyclobutyl group, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .
Properties
CAS No. |
2763777-17-7 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(1-imidazol-1-ylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-8(13)6-9(2-1-3-9)11-5-4-10-7-11;/h4-5,7H,1-3,6H2,(H,12,13);1H |
InChI Key |
GGNRTROOVXNQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N2C=CN=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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